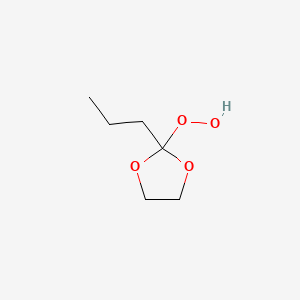
2-Propyl-1,3-dioxolane-2-peroxol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propyl-1,3-dioxolane-2-peroxol is an organic compound with the molecular formula C6H12O3 It is a derivative of 1,3-dioxolane, a five-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
2-Propyl-1,3-dioxolane-2-peroxol can be synthesized through the acetalization of propionaldehyde with ethylene glycol in the presence of an acid catalyst, followed by the introduction of a peroxide group. The reaction typically involves:
Acetalization: Propionaldehyde reacts with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid to form 2-propyl-1,3-dioxolane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous removal of water during acetalization using a Dean-Stark apparatus and efficient peroxidation techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
2-Propyl-1,3-dioxolane-2-peroxol undergoes various chemical reactions, including:
Reduction: Reduction of the peroxide group can yield alcohols or ethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and ethers.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
科学研究应用
2-Propyl-1,3-dioxolane-2-peroxol has several applications in scientific research:
Biology: Investigated for its potential as an antimicrobial agent due to its peroxide functionality.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of 2-Propyl-1,3-dioxolane-2-peroxol involves the generation of reactive oxygen species (ROS) from the peroxide group. These ROS can interact with various molecular targets, leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids . The compound’s ability to generate ROS makes it useful in applications requiring oxidative reactions .
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A parent compound without the peroxide group.
2-Methyl-1,3-dioxolane: Similar structure with a methyl group instead of a propyl group.
2-Ethyl-1,3-dioxolane: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
Its ability to generate ROS sets it apart from other dioxolane derivatives .
属性
CAS 编号 |
90162-36-0 |
|---|---|
分子式 |
C6H12O4 |
分子量 |
148.16 g/mol |
IUPAC 名称 |
2-hydroperoxy-2-propyl-1,3-dioxolane |
InChI |
InChI=1S/C6H12O4/c1-2-3-6(10-7)8-4-5-9-6/h7H,2-5H2,1H3 |
InChI 键 |
NGNBGBNNCVVNQF-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(OCCO1)OO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(20-Bromoicosyl)oxy]oxane](/img/structure/B14367845.png)
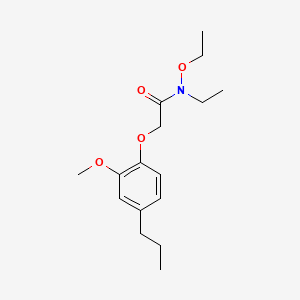
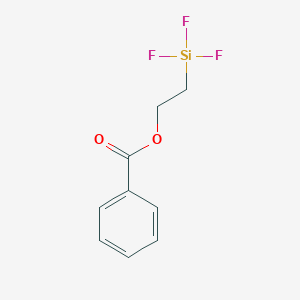
![3-Acetyl-4-(4-chlorophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14367861.png)

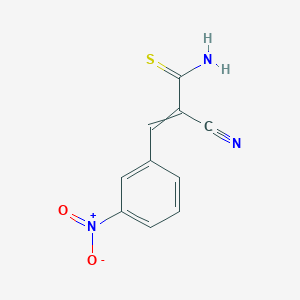
![1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14367882.png)
![N-[1-(2-Chlorophenyl)ethyl]-N'-(2-phenylbutan-2-yl)-N-propylurea](/img/structure/B14367894.png)

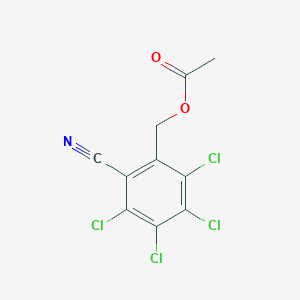

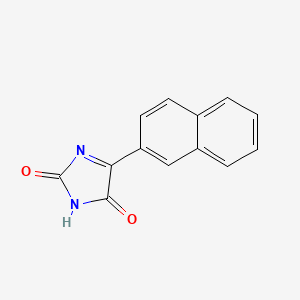
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14367931.png)
![(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14367934.png)
